molecular formula C20H22N4O3S B2500194 5-((1-(吡啶-3-基磺酰)哌啶-3-基)甲基)-3-(邻甲苯基)-1,2,4-噁二唑 CAS No. 1706307-71-2

5-((1-(吡啶-3-基磺酰)哌啶-3-基)甲基)-3-(邻甲苯基)-1,2,4-噁二唑

货号 B2500194
CAS 编号: 1706307-71-2
分子量: 398.48
InChI 键: ZVGRHZGGDUAYCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics of the compound of interest.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves a multi-step process. Starting with organic acids, these are converted into corresponding esters, then to hydrazides, and finally to 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the final compounds . Although the exact synthesis route for the compound is not provided, it is likely to involve a similar complex multi-step process, possibly including a one-pot condensation step as seen in the synthesis of related bicyclic systems .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is confirmed using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) methods, along with liquid chromato-mass spectrometry, are employed to verify the structures of synthesized compounds . These techniques would likely be applicable in analyzing the molecular structure of the compound , ensuring the correct formation of the 1,2,4-oxadiazole ring and the attachment of the pyridin-3-ylsulfonyl and o-tolyl groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and require precise conditions for successful completion. The reactions are sensitive to the choice of solvents, reagents, and catalysts such as DMF and sodium hydride . The reactivity of the compound would be influenced by the presence of the sulfonyl and oxadiazole groups, which could affect its behavior in further chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of 1,2,4-oxadiazole derivatives can be inferred. These compounds are typically crystalline solids that can be characterized by their melting points, solubility in various solvents, and stability under different conditions. The presence of the sulfonyl group could increase the compound's polarity, potentially affecting its solubility and interactions with biological targets .

Biological Activity and Case Studies

The biological activity of 1,2,4-oxadiazole derivatives is predicted using PASS (Prediction of Activity Spectra for Substances) and confirmed through enzyme inhibition assays and molecular docking studies. The compounds are screened against enzymes like butyrylcholinesterase (BChE), and amino acid residues such as Gly116, His438, Tyr332, and Ser198 are identified as important for ligand binding and stabilization in the active site . Although the specific biological activities of the compound are not provided, similar studies could be conducted to elucidate its potential as a therapeutic agent.

科学研究应用

抗微生物活性

5-((1-(吡啶-3-基磺酰基)哌啶-3-基)甲基)-3-(邻甲苯基)-1,2,4-噁二唑衍生物表现出强大的抗微生物活性。Krolenko等人(2016年)的研究合成了含有哌啶或吡咯烷环的衍生物,展现出强大的抗微生物效果。该研究进行了一项结构-活性关系研究,以了解这些化合物的抗微生物效果(Krolenko, Vlasov, & Zhuravel, 2016)

合成和生物评价

在另一项研究中,Khalid等人(2016年)专注于合成5-取代的1,3,4-噁二唑-2-基-4-(哌啶-1-基磺酰基)苯基硫醚。这项研究探讨了将各种有机酸转化为相应的酯、脲、和硫醇的过程,从而合成目标化合物。这些化合物被评估其对丁酰胆碱酯酶的抑制活性,并进行了分子对接研究以评估它们在人类蛋白活性位点中的结合亲和力和取向(Khalid et al., 2016)

抗癌评价

Megally Abdo和Kamel(2015年)研究了1,3,4-噁二唑衍生物的潜在抗癌性质。他们合成了一系列化合物,并评估了它们对各种人类癌细胞系的体外抗癌活性。研究结果表明,某些衍生物表现出显著的细胞毒性,暗示它们作为抗癌药物的潜力(Megally Abdo & Kamel, 2015)

抗阿米巴活性

Siddiqui、Salahuddin和Azam(2012年)合成了1,3,4-噁二唑的曼尼希碱衍生物,并评估了它们的抗阿米巴活性。这些化合物显示出对溶组织阿米巴的有希望的抑制活性,在某些情况下超过了参考药物甲硝唑。这项研究表明了1,3,4-噁二唑类似物作为治疗阿米巴病的药物候选物的潜力(Siddiqui, Salahuddin, & Azam, 2012)

合成功能化异噁唑

Ruano、Fajardo和Martín(2005年)探索了甲基4-(二乙氧甲基)-3-(吡啶-3-基)异噁唑-5-羧酸酯的合成,提供了高度功能化的3-吡啶-3-基异噁唑的支架。这项研究展示了1,3,4-噁二唑衍生物在合成复杂杂环结构方面的多功能性(Ruano, Fajardo, & Martín, 2005)

属性

IUPAC Name

3-(2-methylphenyl)-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-6-2-3-9-18(15)20-22-19(27-23-20)12-16-7-5-11-24(14-16)28(25,26)17-8-4-10-21-13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGRHZGGDUAYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。